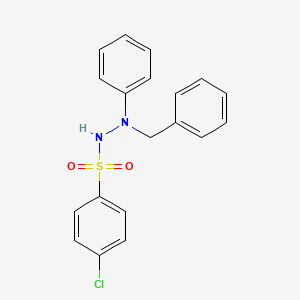
N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is a chemical compound with the molecular formula C19H17ClN2O2S. It is known for its unique structure, which includes a benzyl group, a chloro group, and a phenylbenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding hydrazines.
Substitution: Formation of substituted sulfonohydrazides.
Aplicaciones Científicas De Investigación
N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved include the inhibition of specific metabolic processes and the disruption of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is similar to other sulfonohydrazides such as N’-Benzyl-N’-phenylbenzenesulfonohydrazide and N’-Benzyl-4-methyl-N’-phenylbenzenesulfonohydrazide .
Uniqueness
- The presence of the chloro group in N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide makes it unique compared to other sulfonohydrazides. This chloro group can participate in various substitution reactions, making the compound versatile in synthetic applications .
Propiedades
Fórmula molecular |
C19H17ClN2O2S |
|---|---|
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N'-benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C19H17ClN2O2S/c20-17-11-13-19(14-12-17)25(23,24)21-22(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14,21H,15H2 |
Clave InChI |
AMIMEIVOYLHCBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



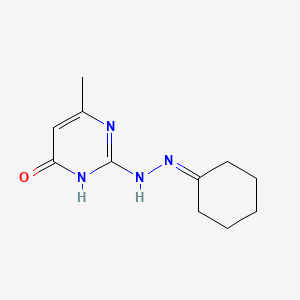
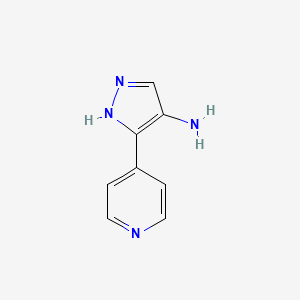
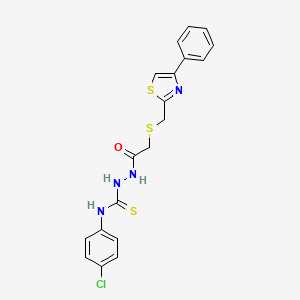
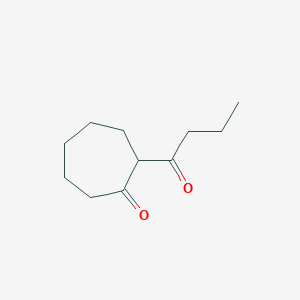


![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)

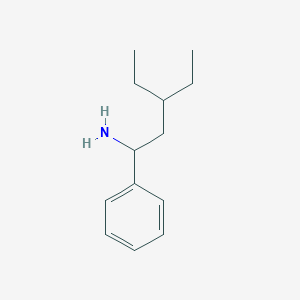
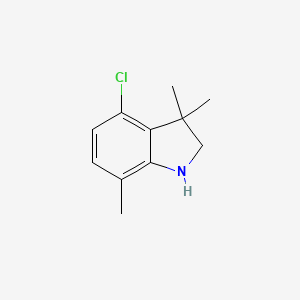
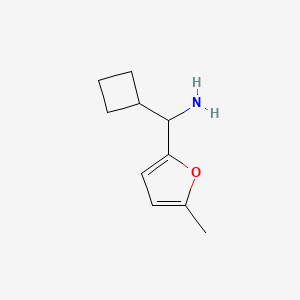
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)

